molecular formula C9H17ClN2O2 B1410473 piperidin-4-yl N-cyclopropylcarbamate hydrochloride CAS No. 1884704-68-0

piperidin-4-yl N-cyclopropylcarbamate hydrochloride

Cat. No. B1410473
M. Wt: 220.69 g/mol
InChI Key: HDYPIOVQAYGLNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The linear formula of piperidin-4-yl N-cyclopropylcarbamate hydrochloride is C9H17ClN2O2 . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The linear formula of piperidin-4-yl N-cyclopropylcarbamate hydrochloride is C9H17ClN2O2 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Antimicrobial Activities

Research has shown that derivatives of piperidin-4-yl, such as (2Z)-4,6-Diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, exhibit moderate antimicrobial activities against various strains including E. coli, B. subtilis, methicillin-susceptible and resistant S. aureus, and C. albicans. This compound was synthesized using Claisen-Schmidt condensation, Michael addition, and N-alkylation, indicating potential applications in combating microbial infections (Ovonramwen, Owolabi, & Oviawe, 2019).

Alzheimer’s Disease Research

Attachment of the cyclopropylcarbamate group to the piperidine core of gamma-secretase inhibitors, a class of therapeutic agents, has shown a dramatic increase in in vitro potency. These compounds have been effective in reducing Abeta levels in animal models of Alzheimer's disease, suggesting their potential use in treating this neurodegenerative disorder (Asberom et al., 2007).

Cytotoxic Effects in Cancer Research

A study on 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide hydrochloride, a novel topoisomerase II inhibitor, demonstrated cytotoxic effects against estrogen receptor-positive and negative breast cancer cells. Molecular docking studies suggest that this compound targets the ATP binding pocket, making it a potential candidate for cancer therapy research (Siwek et al., 2012).

Antibacterial Activity

Piperidine derivatives have shown promising results in the synthesis of compounds with antibacterial activity. For instance, microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones exhibited antibacterial properties, indicating their potential application in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there could be ongoing research and development in this field.

properties

IUPAC Name

piperidin-4-yl N-cyclopropylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c12-9(11-7-1-2-7)13-8-3-5-10-6-4-8;/h7-8,10H,1-6H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYPIOVQAYGLNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

piperidin-4-yl N-cyclopropylcarbamate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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